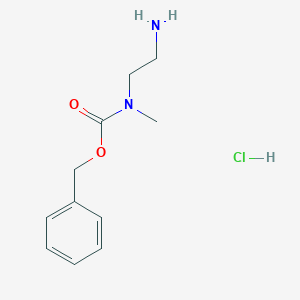

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWLBNDYLILRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597051 | |

| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162576-01-4 | |

| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, with the Chemical Abstracts Service (CAS) number 162576-01-4 , is a chemical compound of interest in the fields of organic synthesis and pharmaceutical development.[1][2][3] Its structure, featuring a carbamate functional group and a hydrochloride salt, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, a detailed, albeit inferred, synthetic protocol, and a discussion of its potential applications, with a focus on its role as a protected amine in multi-step synthetic strategies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 162576-01-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][2] |

| Molecular Weight | 244.72 g/mol | [1][2] |

| Purity | ≥95-97% (typical) | [1][2] |

| Storage | Store at room temperature. | [2] |

Note: Specific data for melting point, boiling point, and solubility were not available in the searched literature. These properties would need to be determined experimentally.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the searched literature, a plausible synthetic route can be devised based on general principles of organic chemistry and established methods for the synthesis of similar carbamate compounds. The proposed synthesis involves the reaction of N-methyl-ethane-1,2-diamine with benzyl chloroformate.

Reaction Scheme:

The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Experimental Workflow:

The logical workflow for this synthesis is depicted in the following diagram.

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-ethane-1,2-diamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane.

-

Addition of Reagent: Cool the solution to 0°C in an ice bath. To this stirred solution, add benzyl chloroformate (1 equivalent) dropwise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified Benzyl (2-aminoethyl)(methyl)carbamate in a minimal amount of a suitable solvent such as diethyl ether. To this solution, add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Role as a Protecting Group in Organic Synthesis

The primary utility of this compound lies in its function as a protected form of N-methylethylenediamine. In multi-step syntheses, it is often necessary to selectively react one functional group in the presence of others. The benzyl carbamate (Cbz) group serves as an effective protecting group for the secondary amine, allowing the primary amine to undergo various chemical transformations.

The general strategy for utilizing this compound as a protecting group is outlined below.

Caption: A logical diagram illustrating the use of the Cbz group as a protecting strategy.

The Cbz group is stable to a variety of reaction conditions but can be readily removed when desired. Common deprotection methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or treatment with strong acids.[4] A recent method also describes the deprotection of carbamates using 2-mercaptoethanol.[5] This orthogonality allows for the selective deprotection of the Cbz group without affecting other acid- or base-labile protecting groups that may be present in the molecule.

Potential Applications and Signaling Pathways

While specific biological activities or involvement in signaling pathways for this compound have not been detailed in the available literature, its structural motif is relevant to medicinal chemistry. Carbamate-containing compounds are known to exhibit a wide range of biological activities and are found in various pharmaceuticals and pesticides.[6]

The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to introduce a protected diamine moiety into a larger molecular scaffold, which is a common feature in many biologically active compounds, including enzyme inhibitors and receptor ligands.

The general class of carbamates has been shown to interact with various biological targets. For example, some carbamates are known to act as acetylcholinesterase inhibitors.[6] Furthermore, exposure to certain carbamates can induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[6] It is plausible that derivatives synthesized from this compound could be designed to interact with specific biological pathways, but this would require further research and development.

Safety and Handling

This compound is classified as an irritant.[7] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[7]

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Rinse mouth with water.

-

Inhalation: Move to fresh air.

In all cases of exposure, seek medical attention.[7]

Conclusion

This compound is a valuable chemical intermediate for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. Its utility as a protected diamine allows for selective functionalization in multi-step synthetic sequences. While specific biological data for this compound is limited, its structural components are relevant to the design of new therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its irritant nature. Further experimental investigation is required to fully characterize its physical properties and explore its potential biological activities.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound 95% | CAS: 162576-01-4 | AChemBlock [achemblock.com]

- 3. danabiosci.com [danabiosci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]

- 6. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and available data for Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride. Due to the limited publicly available experimental data for this specific compound, this guide also includes information on its structural analog, Benzyl (2-aminoethyl)carbamate hydrochloride, to provide a comparative context for researchers.

Core Compound: this compound

This compound is a carbamate derivative with potential applications as a chemical intermediate in organic synthesis.

Chemical Structure and Identifiers

The structure of this compound is characterized by a benzyl carbamate core with a methyl group and a 2-aminoethyl chain attached to the nitrogen atom, and it is supplied as a hydrochloride salt.

Diagram 1: Chemical Structure of this compound

Caption: Logical diagram of the core structural components.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 162576-01-4 | [1] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 244.72 g/mol | [1] |

| SMILES | CN(CCN)C(=O)OCC1=CC=CC=C1.Cl | [1] |

| Purity | ≥97% | [1] |

| Storage | 4°C, sealed storage, away from moisture | [1] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |

| logP | 1.6355 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 | [1] |

Experimental Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available literature. However, general synthetic routes for similar carbamates often involve the reaction of a corresponding amine with a benzyl chloroformate derivative.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity or associated signaling pathways for this compound. It is primarily cataloged as a chemical intermediate.

Structural Analog: Benzyl (2-aminoethyl)carbamate hydrochloride

For comparative purposes, this section provides information on the non-methylated analog, Benzyl (2-aminoethyl)carbamate hydrochloride. This compound is more extensively documented and can serve as a reference.

Chemical Structure and Identifiers

| Property | Value | Source |

| CAS Number | 72080-83-2 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 230.69 g/mol | [3][7] |

| IUPAC Name | benzyl N-(2-aminoethyl)carbamate hydrochloride | [5][6] |

| Synonyms | N-Cbz-ethylenediamine hydrochloride, N-(2-Aminoethyl)carbamic acid benzyl ester hydrochloride | [3] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 169-172 °C | [3][6] |

| Storage Temperature | 2-8°C | [3] |

Experimental Data

While specific spectra are not provided here, sources indicate the availability of experimental data, including ¹H NMR, for Benzyl (2-aminoethyl)carbamate hydrochloride.[2][8]

Synthesis and Use

Benzyl (2-aminoethyl)carbamate hydrochloride is used as a pharmaceutical intermediate.[3] A general synthesis involves the reaction of N-Cbz-N'-Boc-ethylenediamine with HCl in an appropriate solvent. It is also used as a reagent in the synthesis of opioid ligands.

Conclusion

This compound is a chemical compound for which basic structural and physicochemical data are available. However, a comprehensive understanding of its chemical and biological properties is limited by the lack of published experimental data and protocols. Researchers interested in this molecule may need to perform de novo characterization and synthesis. The information provided for its structural analog, Benzyl (2-aminoethyl)carbamate hydrochloride, offers a valuable point of reference.

References

- 1. ecommons.udayton.edu [ecommons.udayton.edu]

- 2. BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE(18807-71-1) 1H NMR [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 18807-71-1|Benzyl N-(2-aminoethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its nomenclature, physicochemical properties, and synthesis.

Chemical Identity and Nomenclature

IUPAC Name: this compound

CAS Number: 162576-01-4

Molecular Formula: C₁₁H₁₇ClN₂O₂

Molecular Weight: 244.72 g/mol

Synonyms:

-

N-(2-aminoethyl)-N-methyl-carbamic acid benzyl ester hydrochloride

-

Benzyl (2-aminoethyl)(methyl)-carbamate hydrochloride

Physicochemical Properties

The following table summarizes the known quantitative data for this compound. This information is primarily sourced from chemical supplier data.

| Property | Value |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ |

| Molecular Weight | 244.72 g/mol |

| Purity | ≥97% |

| Storage Conditions | 4°C, sealed storage, away from moisture |

Synthesis

Conceptual Synthesis Workflow

The logical relationship for a potential synthesis is outlined below. This workflow starts from commercially available precursors and proceeds through the key intermediate, Benzyl (2-aminoethyl)carbamate.

Caption: Conceptual multi-step synthesis of the target compound.

General Experimental Considerations

Step 1 & 2: Synthesis of Benzyl (2-aminoethyl)carbamate

The synthesis of the precursor, Benzyl (2-aminoethyl)carbamate, can be achieved by reacting a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, with benzyl chloroformate. The Boc (tert-butyloxycarbonyl) protecting group can then be removed under acidic conditions to yield the free amine of Benzyl (2-aminoethyl)carbamate.

Step 3: N-Methylation

The secondary amine of Benzyl (2-aminoethyl)carbamate can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base to scavenge the acid byproduct. The reaction conditions would need to be carefully controlled to favor mono-methylation and avoid quaternization of the amine.

Step 4: Hydrochloride Salt Formation

The final hydrochloride salt can be prepared by treating the free base of Benzyl (2-aminoethyl)(methyl)carbamate with a solution of hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol, followed by precipitation and isolation of the salt.

Biological Activity and Applications

Currently, there is no publicly available information regarding the biological activity of this compound. It is not associated with any known signaling pathways, nor are there published experimental workflows detailing its use in biological systems. Its primary utility, as suggested by its chemical structure and the nature of commercially available compounds, is likely as a chemical intermediate or building block in the synthesis of more complex molecules for drug discovery and development. The presence of a protected primary amine and a secondary carbamate nitrogen allows for sequential chemical modifications, making it a potentially versatile scaffold for creating libraries of compounds for screening.

Conclusion

This compound is a chemical compound with well-defined chemical identity and basic physicochemical properties. While a detailed, validated synthesis protocol is not publicly documented, its preparation can be reasonably inferred from standard synthetic methodologies. The lack of information on its biological activity or applications presents an opportunity for future research to explore the potential of this molecule in various scientific and therapeutic areas. Researchers and drug development professionals may find this compound to be a useful starting material for the synthesis of novel chemical entities.

Physical and chemical properties of N-Cbz-N-methylethylenediamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-N-methylethylenediamine hydrochloride, a key intermediate in organic synthesis. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also includes information on the corresponding free base and the parent diamine to provide a thorough understanding of the compound's characteristics.

Chemical Identity and Physical Properties

N-Cbz-N-methylethylenediamine hydrochloride is the hydrochloride salt of N-methylethylenediamine with one of its amino groups protected by a carboxybenzyl (Cbz) group. This protection strategy is crucial in multi-step syntheses, allowing for selective functionalization of the free amine.

Table 1: Physical and Chemical Properties of N-Cbz-N-methylethylenediamine Hydrochloride and Related Compounds

| Property | N-Cbz-N-methylethylenediamine Hydrochloride | N-Cbz-N-methylethylenediamine (Free Base) | N-methylethylenediamine (Parent Compound) |

| CAS Number | 162576-01-4[1][2][3] | 19023-94-0[4][5] | 109-81-9 |

| Molecular Formula | C₁₁H₁₇ClN₂O₂[1][2] | C₁₁H₁₆N₂O₂[5] | C₃H₁₀N₂ |

| Molecular Weight | 244.72 g/mol [1][2] | 208.26 g/mol [5] | 74.12 g/mol |

| Appearance | Not specified | White powder[4] | Colorless to pale yellow liquid[6] |

| Purity | ≥97%[2] | 99%[4] | ≥94.0% (GC)[6] |

| Boiling Point | Not available | Not available | 114-117 °C[7] |

| Melting Point | Not available | Not available | Not applicable |

| Density | Not available | 1.118 g/cm³[5] | 0.85 g/mL at 20 °C[7] |

| Refractive Index | Not available | Not available | 1.4375-1.4435 @ 20°C[6] |

| Storage | 4°C, sealed storage, away from moisture[2] | Sealed and preserved[4] | Flammables area |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for N-Cbz-N-methylethylenediamine

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons (C₆H₅) | δ 7.2-7.4 ppm |

| Methylene protons (CH₂-Ph) | δ ~5.1 ppm | |

| Methylene protons (N-CH₂-CH₂-N) | δ 2.8-3.5 ppm | |

| Methyl protons (N-CH₃) | δ ~2.3 ppm | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ ~156 ppm |

| Aromatic carbons (C₆H₅) | δ 127-137 ppm | |

| Methylene carbon (CH₂-Ph) | δ ~67 ppm | |

| Methylene carbons (N-CH₂-CH₂-N) | δ 40-55 ppm | |

| Methyl carbon (N-CH₃) | δ ~36 ppm | |

| IR Spectroscopy | N-H stretch (amine hydrochloride) | 2400-3200 cm⁻¹ (broad) |

| C=O stretch (carbamate) | 1680-1700 cm⁻¹ | |

| C-N stretch | 1250-1000 cm⁻¹ | |

| Aromatic C-H stretch | ~3030 cm⁻¹ |

Experimental Protocols

The following are generalized protocols for the synthesis of N-Cbz protected N-methylethylenediamine and the subsequent deprotection of the Cbz group.

Synthesis of N-Cbz-N-methylethylenediamine

This protocol describes the selective protection of the primary amine of N-methylethylenediamine using benzyl chloroformate (Cbz-Cl).

Workflow for N-Cbz Protection

Caption: Workflow for the synthesis of N-Cbz-N-methylethylenediamine.

Materials:

-

N-methylethylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and Water (or other suitable solvent system)

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-methylethylenediamine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture in an ice bath and add benzyl chloroformate dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, extract the mixture with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Deprotection of N-Cbz-N-methylethylenediamine (Hydrogenolysis)

This is a common and efficient method for removing the Cbz protecting group.

Workflow for Cbz Deprotection

Caption: Workflow for the deprotection of the Cbz group via hydrogenolysis.

Materials:

-

N-Cbz-N-methylethylenediamine derivative

-

10% Palladium on carbon (Pd/C)

-

Methanol or other suitable solvent

-

Hydrogen source (balloon or Parr hydrogenator)

-

Celite

Procedure:

-

Dissolve the N-Cbz protected compound in methanol.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere for 4-8 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Chemical Reactivity and Applications

N-Cbz-N-methylethylenediamine hydrochloride is primarily used as a building block in organic synthesis. The Cbz group provides protection for one of the amine functionalities, allowing for selective reactions at the other amine. The differential reactivity of the primary and secondary amines in N-methylethylenediamine allows for regioselective protection, a crucial step in the synthesis of various pharmaceutical agents and complex organic molecules.[8]

The Cbz group is stable under a variety of non-acidic conditions, making it compatible with many synthetic transformations. It is orthogonal to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), which is advantageous in multi-step syntheses.[9]

Safety Information

Disclaimer: The information provided in this technical guide is for research and development purposes only. The predicted spectroscopic data and generalized experimental protocols are intended as a guide and may require optimization for specific applications.

References

- 1. 162576-01-4 | N-Cbz-N-methylethylenediamine HCl | Next Peptide [nextpeptide.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Cbz-1-methyl-ethylenediamine-hcl | CymitQuimica [cymitquimica.com]

- 4. Cbz-N-Methylethylenediamine, CasNo.19023-94-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. chembk.com [chembk.com]

- 6. N-Methylethylenediamine, 95% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. N-METHYLETHYLENEDIAMINE | 109-81-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Strategic Role of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride in Advanced Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a strategically important bifunctional building block in modern organic synthesis. Its structure, featuring a primary amine and a carboxybenzyl (Cbz)-protected secondary amine, allows for selective and sequential chemical modifications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside a comparative analysis with analogous synthetic intermediates.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics and functional materials, the use of precisely functionalized building blocks is paramount. Mono-protected diamines are a critical class of reagents that enable the controlled, stepwise elaboration of molecular structures. This compound, a derivative of N-methylethylenediamine, offers the distinct advantage of a stable, yet readily cleavable, Cbz protecting group on the secondary amine. This leaves the primary amine available for a wide range of chemical transformations, making it a valuable intermediate for introducing the N-methylethylenediamine moiety into more complex scaffolds.

The Cbz group provides robust protection under a variety of reaction conditions, yet it can be selectively removed via catalytic hydrogenolysis, a method orthogonal to many other common protecting group strategies, such as the acid-labile tert-butoxycarbonyl (Boc) group.[1] This orthogonality is a key feature that allows for intricate synthetic designs, enabling the independent deprotection and functionalization of different amine groups within the same molecule.

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent parts and closely related analogs, such as Benzyl (2-aminoethyl)carbamate and other Cbz-protected amines.

Table 1: Physicochemical Properties

| Property | Value (Estimated) | Source/Basis |

| CAS Number | 162576-01-4 | Supplier Data |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | Supplier Data |

| Molecular Weight | 244.72 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy to similar amine hydrochlorides |

| Melting Point | Not available (likely >150 °C) | General property of amine hydrochlorides |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | General property of amine hydrochlorides |

Table 2: Estimated Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands | Rationale |

| ¹H NMR | δ ~7.3-7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~3.5-3.7 (m, 2H, -CH₂-N(Cbz)-), ~3.0-3.2 (m, 2H, -CH₂-NH₃⁺), ~2.9 (s, 3H, -N-CH₃) | Based on data for benzyl carbamate and N-methylethylenediamine derivatives.[2] |

| ¹³C NMR | δ ~156 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-Ph), ~48 (-CH₂-N(Cbz)-), ~38 (-CH₂-NH₃⁺), ~35 (-N-CH₃) | Inferred from related Cbz-protected amines. |

| IR (KBr) | ~3400-3000 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ (N-H bend) | Characteristic vibrational frequencies for carbamates and ammonium salts.[2] |

| Mass Spec (ESI+) | m/z 209.1 [M-Cl]⁺ | Calculated for the free base. |

Synthesis and Experimental Protocols

The synthesis of this compound involves the regioselective Cbz-protection of N-methylethylenediamine, followed by conversion to its hydrochloride salt. The primary amine of N-methylethylenediamine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the more likely site of reaction under kinetically controlled conditions.[3] However, careful control of reaction conditions is necessary to minimize the formation of the di-protected byproduct.

Synthesis of Benzyl (2-aminoethyl)(methyl)carbamate

This protocol is adapted from general procedures for the Cbz-protection of amines.[4]

Materials:

-

N-methylethylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve N-methylethylenediamine (1.0 eq) in a mixture of dichloromethane and water (1:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.2 eq) to the solution with vigorous stirring.

-

Slowly add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography.

Formation of the Hydrochloride Salt

Materials:

-

Benzyl (2-aminoethyl)(methyl)carbamate (free base)

-

Anhydrous diethyl ether

-

2 M HCl in diethyl ether

Procedure:

-

Dissolve the purified Benzyl (2-aminoethyl)(methyl)carbamate in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate should form.

-

Continue stirring at 0 °C for 30 minutes.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Role in Organic Synthesis and Logical Workflows

The primary utility of this compound lies in its ability to serve as a versatile building block for the introduction of a functionalized N-methylethylenediamine linker. The free primary amine can undergo a variety of reactions, including but not limited to:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary amines.

-

Alkylation and Arylation: Reaction with electrophiles to introduce substituents on the primary amine.

Following the modification of the primary amine, the Cbz group can be removed to unmask the secondary amine for further functionalization. This sequential reactivity is a cornerstone of its application in complex molecule synthesis.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Orthogonality of Protecting Groups

The Cbz group is orthogonal to several other common amine protecting groups, most notably the Boc and Fmoc groups. This allows for the selective deprotection of one amine in the presence of others, which is crucial for the synthesis of complex molecules like peptides and peptidomimetics.

Caption: Orthogonality of common amine protecting groups.

Applications in Drug Development and Medicinal Chemistry

Benzyl carbamate derivatives are important intermediates in the synthesis of a wide range of pharmaceutical agents.[5] The "N-methyl-N-(2-aminoethyl)" moiety, which can be introduced using this compound, is a common structural motif in bioactive molecules. Its presence can influence pharmacological properties such as receptor binding affinity, metabolic stability, and cell permeability.

Potential applications for this building block include the synthesis of:

-

Enzyme inhibitors: The diamine linker can be used to position functional groups within the active site of an enzyme.

-

Receptor ligands: The linker can connect a pharmacophore to a recognition element.

-

PROTACs (Proteolysis-Targeting Chimeras): The linker can connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

-

Peptidomimetics: The N-methyl group can introduce conformational constraints and improve proteolytic stability compared to non-methylated analogs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its key strengths lie in the robust yet selectively cleavable Cbz protecting group and the differential reactivity of its two amine functionalities. This allows for a controlled and sequential approach to the synthesis of complex molecules. The detailed protocols and logical workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with desired biological and material properties.

References

The Indispensable Role of Carbamate Protecting Groups in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a predetermined sequence is paramount. This endeavor would be an exercise in chaos without the strategic use of protecting groups, which serve as temporary shields for reactive functional groups. Among these, carbamate-based protecting groups have emerged as the cornerstone of modern peptide chemistry, offering a versatile and reliable toolkit for chemists. This technical guide provides an in-depth exploration of the most pivotal carbamate protecting groups, their underlying chemical principles, and their practical application in the synthesis of peptides.

Core Principles of Carbamate Protection

The fundamental role of a protecting group in peptide synthesis is to mask the highly nucleophilic α-amino group of an amino acid. This prevents unwanted side reactions, such as self-polymerization, and ensures that peptide bond formation occurs exclusively at the desired N-terminus of the growing peptide chain. Carbamates are ideally suited for this purpose due to their relative stability under a range of conditions and the availability of diverse cleavage methods, which allows for orthogonal protection strategies.[1][2] An orthogonal strategy is crucial in solid-phase peptide synthesis (SPPS), as it enables the selective deprotection of the N-terminal α-amino group without affecting the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[3][4]

The three most ubiquitously employed carbamate protecting groups in peptide chemistry are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Each possesses a unique lability profile, dictating its specific applications and compatibility with different synthetic strategies.

The Trio of Carbamate Protectors: Boc, Cbz, and Fmoc

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of the original solid-phase peptide synthesis strategy developed by Merrifield.[5] It is characterized by its stability to a wide range of chemical conditions, including catalytic hydrogenation and basic environments, but is readily cleaved under acidic conditions.[6]

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7][8] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[8] This intermediate then collapses to form the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide.[8]

Deprotection: The removal of the Boc group is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][9] The reaction is initiated by the protonation of the carbamate oxygen, followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6]

Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis, enabling the controlled, stepwise assembly of amino acids for the first time.[10] It is stable under both acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenation.[9][11]

Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often performed under Schotten-Baumann conditions.[11][12] The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to a nucleophilic acyl substitution.[10]

Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[11][13] This mild deprotection condition proceeds at neutral pH and leaves most other functional groups intact.[13] Alternative methods include the use of strong acids like HBr in acetic acid, although this is less common.[14]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the lynchpin of modern solid-phase peptide synthesis, particularly the widely used Fmoc/tBu strategy.[3][4] Its key feature is its lability under mild basic conditions, while remaining stable to acidic and neutral conditions.[3] This orthogonality to acid-labile side-chain protecting groups is the foundation of its utility in SPPS.[3]

Protection: The Fmoc group is introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][15] Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.[3]

Deprotection: The removal of the Fmoc group is achieved through a β-elimination reaction facilitated by a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3][16] The acidity of the proton at the 9-position of the fluorenyl ring system is key to this cleavage mechanism.[3]

Comparative Analysis of Carbamate Protecting Groups

The choice of a carbamate protecting group is dictated by the overall synthetic strategy, including the nature of the peptide sequence, the presence of sensitive functional groups, and the desired cleavage conditions. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc groups for easy comparison.

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl)[6][9] | Stable to a wide range of conditions; well-established protocols.[6] | Requires strong acids for removal, which can be harsh on sensitive peptides. | |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C)[11][13] | Mild, neutral pH deprotection; orthogonal to acid- and base-labile groups.[10][13] | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[14] | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Mild base (e.g., 20% piperidine in DMF)[3][16] | Mild, base-labile deprotection; orthogonal to acid-labile side-chain protecting groups.[3] | Not completely stable to some nucleophiles; potential for side reactions with certain amino acids. |

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful implementation of protecting group strategies. The following sections provide generalized procedures for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups.

Boc Group Protocols

Protocol 1: Boc Protection of an Amino Acid [7][17][18]

-

Reagents and Materials: Amino acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Triethylamine (TEA), Dioxane/Water or Tetrahydrofuran (THF), Standard laboratory glassware.

-

Procedure:

-

Dissolve the amino acid in a suitable solvent system (e.g., a mixture of dioxane and aqueous NaOH solution).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Perform an aqueous work-up, typically involving acidification to precipitate the Boc-protected amino acid, followed by extraction with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Protocol 2: Boc Deprotection [6][19]

-

Reagents and Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether, Standard laboratory glassware.

-

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically in excess, e.g., a 1:1 mixture with DCM).

-

Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The deprotected amine is often obtained as a TFA salt. It can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

-

Cbz Group Protocols

Protocol 3: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [11][20][21]

-

Reagents and Materials: Amino acid, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃), Water, Diethyl ether, Standard laboratory glassware.

-

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate or sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) (typically 1.1 equivalents) dropwise while vigorously stirring, maintaining a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for a few hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

-

Acidify the aqueous layer to precipitate the Cbz-protected amino acid.

-

Collect the product by filtration or extract with an organic solvent.

-

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis [14][20][22]

-

Reagents and Materials: Cbz-protected compound, Palladium on carbon (Pd/C) catalyst (5-10 mol%), Methanol or Ethanol, Hydrogen source (balloon or hydrogenation apparatus), Celite, Standard laboratory glassware.

-

Procedure:

-

Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

Fmoc Group Protocols

Protocol 5: Fmoc Protection of an Amino Acid [3][15]

-

Reagents and Materials: Amino acid, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃), Dioxane/Water, Diethyl ether, Dilute hydrochloric acid (HCl), Ethyl acetate, Anhydrous sodium sulfate, Standard laboratory glassware.

-

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium carbonate.

-

In a separate flask, dissolve Fmoc-OSu (typically 1.05 equivalents) in dioxane or acetone.[3]

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for several hours or overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-amino acid.

-

Extract the product with ethyl acetate, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.[3]

-

Protocol 6: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [3]

-

Reagents and Materials: Fmoc-peptidyl-resin, 20% (v/v) Piperidine in N,N-dimethylformamide (DMF), DMF, SPPS reaction vessel.

-

Procedure:

-

Swell the Fmoc-peptidyl-resin in DMF within the reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for a specified period (e.g., an initial 3-5 minutes, drain, and repeat with a longer incubation).[3]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine. The resin is now ready for the next coupling step.

-

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.

Caption: General mechanism for the protection of an amine with a carbamate group.

Caption: Comparative deprotection mechanisms for Boc, Cbz, and Fmoc groups.

Caption: A simplified workflow for one cycle of solid-phase peptide synthesis using Fmoc chemistry.

Conclusion

Carbamate protecting groups are indispensable tools in the arsenal of the peptide chemist. The distinct characteristics of the Boc, Cbz, and Fmoc groups provide a versatile platform for the design of complex synthetic strategies. A thorough understanding of their respective chemistries, including their mechanisms of protection and deprotection, stability profiles, and the practical nuances of their application, is essential for researchers, scientists, and drug development professionals engaged in the synthesis of peptides. The continued innovation in protecting group strategies will undoubtedly pave the way for the creation of ever more complex and therapeutically important peptide-based molecules.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boc Deprotection - TFA [commonorganicchemistry.com]

- 20. benchchem.com [benchchem.com]

- 21. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 22. benchchem.com [benchchem.com]

Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride: A Versatile Building Block for Advanced Peptidomimetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between small molecules and biologics. These synthetic molecules are designed to mimic the structure and function of natural peptides, while offering improved pharmacokinetic properties such as enhanced stability, bioavailability, and target specificity. A key strategy in the design of effective peptidomimetics is the incorporation of unique building blocks that impart desirable structural and functional characteristics. Among these, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has emerged as a valuable scaffold, particularly in the construction of sophisticated architectures like Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound as a building block for peptidomimetics. It details its physicochemical properties, synthesis protocols, and its application in the development of targeted therapeutics.

Physicochemical Properties

This compound is a carbamate-protected diamine that serves as a bifunctional linker in the synthesis of more complex molecules. The benzyl carbamate (Cbz or Z) group provides a stable protecting group for the secondary amine, which can be selectively removed under specific conditions. The presence of a primary amine allows for further functionalization, making it an ideal component for modular synthesis.

| Property | Value | Reference |

| CAS Number | 19023-94-0 | [1] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | N/A |

| Molecular Weight | 244.72 g/mol | N/A |

| Appearance | White powder | [2] |

| Purity | ≥99% | [2] |

| Storage | Sealed and preserved | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available Benzyl (2-aminoethyl)carbamate. The first step involves the synthesis of the non-methylated precursor, followed by a selective N-methylation of the primary amine.

Step 1: Synthesis of Benzyl (2-aminoethyl)carbamate

A common method for the synthesis of Benzyl (2-aminoethyl)carbamate involves the reaction of ethylenediamine with benzyl chloroformate.

Experimental Protocol:

-

Materials:

-

Ethylenediamine

-

Benzyl chloroformate

-

Dichloromethane (DCM)

-

Potassium carbonate

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve ethylenediamine and potassium carbonate in dichloromethane in a three-necked flask.

-

Cool the reaction mixture to -5 to 0°C.

-

Slowly add a solution of benzyl chloroformate in dichloromethane dropwise to the stirred reaction mixture over approximately 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for 2 hours.

-

Upon completion, wash the reaction mixture with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the product by stirring with ethyl acetate to yield Benzyl (2-aminoethyl)carbamate as a light yellow foamy product.

-

| Parameter | Value |

| Yield | Not specified, but generally high |

| Purity | >98.0% (T)(HPLC) |

Step 2: Selective N-methylation of Benzyl (2-aminoethyl)carbamate

The selective methylation of the primary amine of Benzyl (2-aminoethyl)carbamate can be achieved using various methylating agents. A common method involves reductive amination.

Experimental Protocol:

-

Materials:

-

Benzyl (2-aminoethyl)carbamate

-

Formaldehyde

-

Sodium cyanoborohydride

-

Methanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve Benzyl (2-aminoethyl)carbamate in methanol.

-

Add formaldehyde to the solution and stir to form the corresponding imine or aminal intermediate.

-

Add sodium cyanoborohydride portion-wise to the reaction mixture to reduce the intermediate.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and acidify with hydrochloric acid to form the hydrochloride salt.

-

Purify the product by recrystallization or column chromatography.

-

| Parameter | Value |

| Yield | Variable, dependent on specific conditions |

| Purity | High purity can be achieved after purification |

Characterization Data

The structure and purity of this compound can be confirmed by various analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the benzyl group protons, the ethylenediamine backbone protons, and the N-methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group, the carbonyl carbon of the carbamate, the methylene carbons of the ethylenediamine chain, and the N-methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the protonated molecule. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Application in Peptidomimetics: A Building Block for PROTACs

This compound is a highly valuable building block for the synthesis of peptidomimetics, most notably in the rapidly advancing field of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-methylated ethylenediamine scaffold provided by this compound offers several advantages as a PROTAC linker:

-

Conformational Rigidity: The N-methyl group can introduce a degree of conformational constraint, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.

-

Improved Physicochemical Properties: N-methylation can increase the lipophilicity of the linker, potentially improving cell permeability and metabolic stability of the resulting PROTAC.

-

Modularity: The primary amine of the deprotected building block provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, allowing for a modular and flexible approach to PROTAC synthesis.

Example of a Peptidomimetic Application: BTK Degraders

Signaling Pathway:

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation and survival of B-cell malignancies. By inducing the degradation of BTK, PROTACs can effectively shut down this pro-survival signaling cascade, leading to apoptosis of cancerous B-cells.

Caption: BTK signaling pathway and the inhibitory action of a BTK PROTAC.

Experimental Workflow for Peptidomimetic Synthesis

The general workflow for incorporating this compound into a peptidomimetic, such as a PROTAC, involves a series of protection, coupling, and deprotection steps.

Caption: General workflow for synthesizing a peptidomimetic using the building block.

Conclusion

This compound is a versatile and valuable building block in the field of peptidomimetic design and synthesis. Its unique structural features, including a selectively cleavable protecting group and a modifiable primary amine, make it particularly well-suited for the construction of complex molecules like PROTACs. The introduction of an N-methyl group can favorably influence the conformational and physicochemical properties of the resulting peptidomimetics, potentially leading to enhanced biological activity and improved drug-like characteristics. As the demand for sophisticated and highly targeted therapeutics continues to grow, the strategic application of such specialized building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

A Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No. 162576-01-4), a key intermediate in pharmaceutical and organic synthesis. This document outlines its chemical and physical properties, safety and handling protocols, and a list of commercial suppliers. Furthermore, it includes a detailed, though generalized, experimental protocol for its use as a building block in synthetic chemistry, reflecting its primary application in the development of more complex molecules.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a carbamate group with a benzyl protecting group, a methyl group, and an aminoethyl side chain, which is protonated to form the hydrochloride salt. This structure makes it a valuable bifunctional building block in organic synthesis.

| Property | Value |

| CAS Number | 162576-01-4 |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ |

| Molecular Weight | 244.72 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% (as offered by various suppliers) |

| Storage Conditions | Store at 2-8°C, in a dry, well-ventilated place away from moisture. |

| Solubility | Soluble in water. |

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes a selection of these suppliers. It is recommended to request a certificate of analysis from the chosen supplier to verify the purity and identity of the compound.

| Supplier | Website |

| ChemScene | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| 2a biotech | --INVALID-LINK-- |

| Matrix Scientific | --INVALID-LINK-- |

| Jilin Haofei | --INVALID-LINK-- |

| Dana Bioscience | --INVALID-LINK-- |

| AChemBlock | --INVALID-LINK-- |

| DempoChem | --INVALID-LINK-- |

| Chemicalbridge | --INVALID-LINK-- |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Work in a well-ventilated area or under a fume hood.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical research. The presence of a protected amine (the carbamate) and a primary amine allows for selective reactions at different sites of the molecule.

Its primary application lies in its use as an intermediate for the synthesis of:

-

Peptides and peptidomimetics: The aminoethyl group can be incorporated into peptide chains.

-

Heterocyclic compounds: The functional groups can be utilized in cyclization reactions to form various heterocyclic scaffolds, which are common in drug molecules.

-

Bioactive molecules: It can be used as a starting material for the synthesis of a wide range of compounds with potential biological activity.

No specific signaling pathways in which this compound is directly involved have been identified in the current literature. Its role is primarily that of a synthetic intermediate rather than a biologically active agent itself.

Experimental Protocols

General Protocol for Amide Coupling using this compound:

Objective: To couple a carboxylic acid with the primary amine of this compound to form an amide bond.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Stir plate and stir bar

-

Round bottom flask

-

Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup:

-

To a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

-

Dissolve the carboxylic acid in the chosen anhydrous solvent.

-

Add this compound (1.1 equivalents) and the organic base (2.2 equivalents) to the solution. Stir until all solids are dissolved.

-

In a separate vial, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent.

-

-

Coupling Reaction:

-

Slowly add the solution of the coupling agent to the reaction mixture at room temperature.

-

Allow the reaction to stir at room temperature for 4-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the procurement and use of this compound in a research setting.

Caption: Supplier Qualification Workflow for Chemical Reagents.

Caption: Experimental Workflow for Amide Coupling Reaction.

Spectroscopic Characterization of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No: 162576-01-4). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside generalized experimental protocols for NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering theoretical data and standardized methodologies for the characterization of this and similar molecules.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g/mol .[1] Its structure features a benzyl carbamate moiety linked to a methylated ethylamine side chain, existing as a hydrochloride salt.

Caption: Chemical structure of this compound.

Predicted Spectral Data

In the absence of publicly available experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Ar-H |

| ~5.15 | Singlet | 2H | O-CH₂ -Ar |

| ~3.60 | Triplet | 2H | N-CH₂ -CH₂ |

| ~3.10 | Triplet | 2H | CH₂-CH₂ -NH₃⁺ |

| ~2.95 | Singlet | 3H | N-CH₃ |

| ~8.30 | Broad Singlet | 3H | -NH₃ ⁺ |

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~158.0 | C =O (Carbamate) |

| ~136.0 | Ar-C (Quaternary) |

| ~129.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~68.0 | O-C H₂-Ar |

| ~48.0 | N-C H₂-CH₂ |

| ~38.0 | CH₂-C H₂-NH₃⁺ |

| ~35.0 | N-C H₃ |

Solvent: D₂O

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Functional Group |

| ~3000-2800 | N-H stretch (Ammonium salt) |

| ~1700 | C=O stretch (Carbamate) |

| ~1600, ~1450 | C=C stretch (Aromatic) |

| ~1250 | C-N stretch |

| ~1150 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 209.13 | [M+H]⁺ (of free base) |

| 231.11 | [M+Na]⁺ (of free base) |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the compound is soluble in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

-

The mass range should be set to scan beyond the expected molecular weight.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectral data for this compound is not readily found in the public domain, this guide provides a solid foundation for its characterization. The predicted NMR, IR, and MS data offer valuable reference points for researchers. Furthermore, the detailed, generalized experimental protocols and the logical workflow for spectroscopic analysis serve as a practical handbook for the synthesis and verification of this and other novel chemical entities. It is recommended that any future experimental work on this compound be published to enrich the collective knowledge base.

References

Methodological & Application

Application Note: A Multi-Step Synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride from Ethylenediamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the multi-step synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, a valuable bifunctional building block for pharmaceutical and chemical synthesis. The synthesis commences with commercially available ethylenediamine and navigates the key challenges of regioselective protection and alkylation. The described pathway involves an orthogonal protection strategy to selectively introduce methyl and benzyloxycarbonyl (Cbz) groups onto different nitrogen atoms of the ethylenediamine backbone. Detailed experimental procedures for each step are provided, along with a summary of quantitative data and a workflow visualization to guide researchers.

Introduction

This compound is a synthetic building block featuring a primary amine for further functionalization and a Cbz-protected secondary amine. This structure is useful in the construction of more complex molecules, such as ligands for biological targets or components of novel polymers. The synthesis from ethylenediamine is non-trivial due to the similar reactivity of the two primary amino groups, and later, the differential reactivity of primary versus secondary amines.

This protocol outlines a robust, three-part strategy:

-

Synthesis of the key intermediate, N-methylethylenediamine, via a mono-protection, methylation, and deprotection sequence.

-

Regioselective Cbz-protection of the secondary amine of N-methylethylenediamine using an orthogonal protecting group strategy.

-

Formation of the final hydrochloride salt for improved stability and handling.

Overall Synthetic Pathway

The overall transformation from ethylenediamine to the target compound is illustrated below:

Experimental Protocols

Part 1: Synthesis of N-methylethylenediamine Intermediate

Step 1.1: Mono-Boc Protection of Ethylenediamine

This procedure selectively protects one of the two primary amines of ethylenediamine with a tert-butoxycarbonyl (Boc) group.

-

Materials: 1,2-Ethanediamine, tert-butyl phenyl carbonate, absolute ethanol, diethyl ether, 1 M sodium hydroxide (NaOH), saturated sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

-

Protocol:

-

In a 500-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL).[1]

-

Add tert-butyl phenyl carbonate (64.62 g, 0.33 mol) to the solution.[1]

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC.

-

Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the resulting residue in diethyl ether (200 mL).

-

Wash the organic phase sequentially with 1 M NaOH (3 x 100 mL) and saturated brine (100 mL).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil. The product should be stored under an inert atmosphere.[1]

-

Step 1.2: Reductive Amination to Synthesize N-Boc-N'-methylethylenediamine

This step methylates the remaining free primary amine.

-

Materials: tert-butyl (2-aminoethyl)carbamate, aqueous formaldehyde (37%), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃).

-

Protocol:

-

Dissolve tert-butyl (2-aminoethyl)carbamate (10.0 g, 62.4 mmol) in dichloromethane (250 mL).

-

Add aqueous formaldehyde (37%, 5.2 mL, 68.6 mmol) and stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (15.9 g, 74.9 mmol) portion-wise over 20 minutes, maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours until completion.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-N'-methylethylenediamine.

-

Step 1.3: Boc Deprotection to Yield N-methylethylenediamine

-

Materials: N-Boc-N'-methylethylenediamine, 4 M HCl in 1,4-dioxane, diethyl ether.

-

Protocol:

-

Dissolve N-Boc-N'-methylethylenediamine (10.9 g, 62.5 mmol) in a minimal amount of methanol (approx. 20 mL).

-

Cool the solution in an ice bath and add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

The product, N-methylethylenediamine dihydrochloride, will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

To obtain the free base for the next step, dissolve the dihydrochloride salt in water, basify with a strong base (e.g., 50% NaOH) to pH > 12, and extract with a suitable organic solvent like DCM or chloroform. Dry the organic extracts and concentrate carefully to yield N-methylethylenediamine.

-